molecular formula C12H15ClN2O4 B14849145 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid

3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid

Cat. No.: B14849145
M. Wt: 286.71 g/mol
InChI Key: ZZGRMJOCQUOEAD-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a chloromethyl group, and a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid typically involves multiple steps. One common approach starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reaction with an amine would yield an amine-substituted pyridine derivative, while deprotection would yield the free amine.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds or interacting with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(chloromethyl)pyridine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.

    3-[(Tert-butoxycarbonyl)amino]-5-(methyl)pyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the chloromethyl group. This combination allows for selective reactions and protection during multi-step syntheses, making it a valuable intermediate in organic chemistry .

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

5-(chloromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-8-4-7(5-13)6-14-9(8)10(16)17/h4,6H,5H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ZZGRMJOCQUOEAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)CCl)C(=O)O

Origin of Product

United States

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